4-Azide-TFP-Amide-SS-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azide-TFP-Amide-SS-propionic acid is a versatile compound used in various scientific research applications. It contains an aryl azide, a cleavable disulfide bond, and a carboxylic acid. The aryl azide can be photo-activated with UV light (250 to 350 nm) for conjugation with biomolecules. The carboxylic acid can react with amines in the presence of an activator to form an amide bond. The disulfide bond can be cleaved via reducing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azide-TFP-Amide-SS-propionic acid involves multiple steps, including the introduction of the azide group, formation of the amide bond, and incorporation of the disulfide bond. The aryl azide is typically introduced through a nucleophilic substitution reaction, where an aryl halide reacts with sodium azide. The amide bond formation involves the reaction of a carboxylic acid with an amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The disulfide bond is introduced through the oxidation of thiol groups using oxidizing agents like iodine or hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, including NMR and HPLC analysis, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Azide-TFP-Amide-SS-propionic acid undergoes various chemical reactions, including:
Photo-activation: The aryl azide group can be activated by UV light (250 to 350 nm) to form reactive nitrene intermediates that can conjugate with biomolecules
Amide Bond Formation: The carboxylic acid group reacts with amines in the presence of coupling agents to form amide bonds
Disulfide Bond Cleavage: The disulfide bond can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)
Common Reagents and Conditions
Photo-activation: UV light (250 to 350 nm)
Amide Bond Formation: Coupling agents like EDC or DCC
Disulfide Bond Cleavage: Reducing agents like DTT or TCEP
Major Products Formed
Conjugated Biomolecules: Formed through photo-activation of the aryl azide group
Amide-linked Compounds: Formed through the reaction of the carboxylic acid with amines
Reduced Thiols: Formed through the cleavage of the disulfide bond
Scientific Research Applications
4-Azide-TFP-Amide-SS-propionic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a linker in click chemistry for the conjugation of biomolecules
Biology: Employed in protein labeling and cross-linking studies
Medicine: Utilized in drug delivery systems and the development of targeted therapies
Industry: Applied in the synthesis of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of 4-Azide-TFP-Amide-SS-propionic acid involves several key steps:
Photo-activation: The aryl azide group is activated by UV light to form reactive nitrene intermediates. .
Amide Bond Formation: The carboxylic acid group reacts with amines to form stable amide bonds, facilitating the conjugation of different molecules
Disulfide Bond Cleavage: The disulfide bond can be cleaved by reducing agents, allowing for the controlled release of linked molecules
Comparison with Similar Compounds
4-Azide-TFP-Amide-SS-propionic acid is unique due to its combination of an aryl azide, a cleavable disulfide bond, and a carboxylic acid. Similar compounds include:
4-Azido-2,3,5,6-tetrafluorophenyl ester: Contains an aryl azide and a tetrafluorophenyl ester group
N-Succinimidyl 4-azidobenzoate: Contains an aryl azide and an N-hydroxysuccinimide ester group
Azido-PEG-acid: Contains an azide group and a polyethylene glycol (PEG) chain with a carboxylic acid
These compounds share some functional groups with this compound but differ in their overall structure and specific applications.
Properties
IUPAC Name |
3-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethyldisulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4N4O3S2/c13-7-6(8(14)10(16)11(9(7)15)19-20-17)12(23)18-2-4-25-24-3-1-5(21)22/h1-4H2,(H,18,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVMMTKVRGZTAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.